Bienvenue dans la boutique en ligne BenchChem!

1-(3,5-Dimethylpiperidin-1-yl)-2-(piperazin-1-yl)ethan-1-one

logP lipophilicity membrane permeability

1-(3,5-Dimethylpiperidin-1-yl)-2-(piperazin-1-yl)ethan-1-one (CAS 871909-83-0) is a synthetic small-molecule building block with the molecular formula C13H25N3O and a molecular weight of 239.36 g/mol. It features a 3,5-dimethylpiperidine ring connected via an ethanone linker to an unsubstituted piperazine ring, providing a free secondary amine handle for further derivatization.

Molecular Formula C13H25N3O
Molecular Weight 239.363
CAS No. 871909-83-0
Cat. No. B2562929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethylpiperidin-1-yl)-2-(piperazin-1-yl)ethan-1-one
CAS871909-83-0
Molecular FormulaC13H25N3O
Molecular Weight239.363
Structural Identifiers
SMILESCC1CC(CN(C1)C(=O)CN2CCNCC2)C
InChIInChI=1S/C13H25N3O/c1-11-7-12(2)9-16(8-11)13(17)10-15-5-3-14-4-6-15/h11-12,14H,3-10H2,1-2H3
InChIKeyGRYXFBVMMLAQPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,5-Dimethylpiperidin-1-yl)-2-(piperazin-1-yl)ethan-1-one (CAS 871909-83-0): Procurement-Relevant Compound Profile


1-(3,5-Dimethylpiperidin-1-yl)-2-(piperazin-1-yl)ethan-1-one (CAS 871909-83-0) is a synthetic small-molecule building block with the molecular formula C13H25N3O and a molecular weight of 239.36 g/mol [1]. It features a 3,5-dimethylpiperidine ring connected via an ethanone linker to an unsubstituted piperazine ring, providing a free secondary amine handle for further derivatization. The compound is classified as a versatile small-molecule scaffold by multiple vendors and is supplied at a minimum purity specification of 95% . Its measured logP is 1.414, reflecting moderate lipophilicity imparted by the 3,5-dimethyl substitution on the piperidine ring [2]. The MDL identifier is MFCD07366462.

Why 1-(3,5-Dimethylpiperidin-1-yl)-2-(piperazin-1-yl)ethan-1-one Cannot Be Replaced by Generic In-Class Analogs


Multiple compounds share the same molecular formula C13H25N3O and molecular weight (239.36 g/mol) as 1-(3,5-dimethylpiperidin-1-yl)-2-(piperazin-1-yl)ethan-1-one—including 1-(piperidine-2-carbonyl)-4-(propan-2-yl)piperazine (CAS 1218350-59-4), N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide (CAS 79379-29-6), and 1-(4-ethylpiperazin-1-yl)-2-(piperidin-4-yl)ethan-1-one (CAS 397869-91-9)—yet their connectivity, functional group placement, and stereochemistry differ fundamentally . Even minor alterations such as removal of the 3,5-dimethyl groups on the piperidine ring (yielding 2-(piperazin-1-yl)-1-(piperidin-1-yl)ethanone, CAS 70558-13-3, MW 211.30) reduce logP from 1.414 to approximately 0 (XlogP) and eliminate the steric and stereochemical features contributed by the dimethyl substitution . These changes alter membrane permeability, target engagement profiles, and synthetic derivatization pathways, making generic substitution scientifically invalid without explicit experimental validation.

Quantitative Differentiation Evidence for 1-(3,5-Dimethylpiperidin-1-yl)-2-(piperazin-1-yl)ethan-1-one (871909-83-0)


Lipophilicity Advantage (logP 1.414) Over Unsubstituted Piperidine Analog (XlogP 0)

The target compound exhibits a measured logP of 1.414 compared to an XlogP of 0 for the unsubstituted piperidine analog 2-(piperazin-1-yl)-1-(piperidin-1-yl)ethanone (CAS 70558-13-3) [1]. This ~1.4 log-unit increase is attributable to the two methyl groups at the 3- and 5-positions of the piperidine ring.

logP lipophilicity membrane permeability CNS drug design partition coefficient

Free Piperazine NH as Differentiating Reactive Handle vs. N-Alkylated Analogs

The target compound possesses a free secondary amine (NH) on the piperazine ring (one H-bond donor, pKa ~9 estimated for the piperazine NH based on the measured pKa of 9.07 for the unsubstituted analog), enabling nucleophilic derivatization via reductive amination, amide coupling, sulfonamide formation, or urea synthesis . In contrast, analogs such as 1-(3,5-dimethylpiperidin-1-yl)-2-(4-methylpiperazin-1-yl)ethanone carry an N-methyl group that blocks this reactive position, precluding further functionalization at that site.

secondary amine piperazine NH derivatization handle library synthesis reductive amination

Same Molecular Formula (C13H25N3O), Different Connectivity: Four Constitutively Isomeric Building Blocks with Identical MW 239.36

At least four commercially available compounds share the exact molecular formula C13H25N3O and MW 239.36 with the target compound: (a) 1-(piperidine-2-carbonyl)-4-(propan-2-yl)piperazine (CAS 1218350-59-4), (b) N-(3-methylcyclohexyl)-2-(piperazin-1-yl)acetamide (CAS 79379-29-6), (c) 1-(4-ethylpiperazin-1-yl)-2-(piperidin-4-yl)ethan-1-one (CAS 397869-91-9), and (d) the target compound itself . Despite identical formula and MW, each possesses a unique connectivity pattern, functional group arrangement, and stereochemical profile, resulting in distinct physicochemical and biological properties.

constitutional isomers scaffold hopping chemical space building block differentiation same formula different connectivity

Stereochemical Complexity: 3,5-Dimethylpiperidine Diastereomerism as a Differentiator from Achiral or 2,6-Dimethyl Analogs

The 3,5-dimethylpiperidine moiety exists as two diastereomers: the achiral cis-(R,S) form and the chiral trans-(R,R)/(S,S) enantiomeric pair [1]. The target compound is typically supplied as a diastereomeric mixture (cis/trans) unless stereochemically resolved material is specified. This stereochemical complexity distinguishes it from 2,6-dimethylpiperidine analogs, where the substitution pattern yields different conformational preferences, and from the unsubstituted piperidine analog (CAS 70558-13-3) which has zero stereogenic centers .

diastereomers cis/trans isomerism chiral building blocks stereochemistry 3D pharmacophore

Multi-Vendor Sourcing with Consistent 95% Purity Specification

The target compound is stocked and supplied at a consistent minimum purity of 95% by at least four independent vendors: AK Scientific (USA, Cat. 3963CW), Enamine LLC (Ukraine, Cat. EN300-15052), Biosynth (UK, via CymitQuimica), and Leyan (China, Cat. 2043262) . This multi-vendor availability with a unified purity standard contrasts with structurally related analogs that may have single-source dependency or variable purity specifications.

vendor comparison purity specification supply chain procurement quality assurance

Optimal Research and Procurement Scenarios for 1-(3,5-Dimethylpiperidin-1-yl)-2-(piperazin-1-yl)ethan-1-one (871909-83-0)


Fragment-Based Drug Discovery Requiring a Lipophilic Piperidine-Piperazine Scaffold with a Free NH Derivatization Handle

The combination of moderate lipophilicity (logP 1.414) from the 3,5-dimethylpiperidine moiety and the free piperazine NH reactive handle makes this compound a suitable core scaffold for fragment-based lead generation . The logP value, 1.4 units higher than the unsubstituted analog (XlogP 0), provides sufficient membrane permeability while avoiding excessive lipophilicity that could cause promiscuity or poor solubility . The free NH enables rapid parallel derivatization into amide, sulfonamide, urea, or N-alkylated libraries without requiring deprotection steps.

CNS-Targeted Medicinal Chemistry Leveraging the 3,5-Dimethylpiperidine Pharmacophore

Piperidine/piperazine ethanone derivatives have been disclosed as dopamine D2 and serotonin 5HT2A receptor antagonists in patents for schizophrenia and CNS disorder treatment . The 3,5-dimethylpiperidine substructure is a recognized pharmacophore in CNS drug discovery, with 3,5-dimethylpiperidine itself reported to exhibit sedative, hypnotic, and anticonvulsant properties . The target compound's logP of 1.414 falls within the favorable range for CNS penetration, positioning it as a logical starting point for CNS-focused SAR exploration.

Stereochemistry-Dependent SAR Studies Comparing cis vs. trans 3,5-Dimethylpiperidine Conformations

The 3,5-dimethylpiperidine ring exists as cis (achiral) and trans (chiral enantiomeric pair) diastereomers . Researchers investigating stereochemistry-dependent target engagement can procure the racemic diastereomeric mixture for initial screening, then follow up with enantiomerically resolved material to deconvolute which stereoisomer drives activity. This stereochemical dimension is absent from the unsubstituted piperidine analog (CAS 70558-13-3), which has zero stereogenic centers, providing the target compound with an additional parameter for 3D pharmacophore optimization.

Building Block Procurement with Supply Chain Resilience Requirements

Organizations requiring guaranteed multi-year compound availability can source this compound from at least four independent vendors across three continents (AK Scientific in North America, Enamine in Europe/Ukraine, Biosynth in Europe, and Leyan in Asia) . All vendors maintain the same minimum purity specification of 95%, and the compound is not classified as hazardous for transport (DOT/IATA non-hazardous), simplifying international logistics and reducing shipping costs .

Quote Request

Request a Quote for 1-(3,5-Dimethylpiperidin-1-yl)-2-(piperazin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.